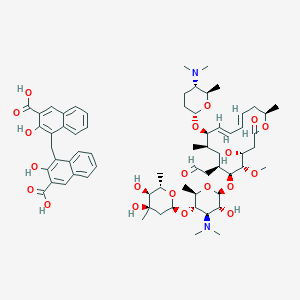
斯匹拉霉素恩波酸酯
描述
Spiramycin Embonate is a macrolide antibiotic that is clinically used to treat toxoplasmosis and other soft tissue infections . It exhibits antibacterial efficacy against Toxoplasma, inhibiting bacterial protein synthesis . It is also used in biological studies in the role of multidrug resistance of Strenotrophomonas maltophilia .
Synthesis Analysis
Spiramycin is a 16-membered ring macrolide discovered in 1952 as a product of Streptomyces ambofaciens . The biosynthesis of Spiramycin requires eight precursors: five acetates, one propionate, one butyrate, and another unidentified precursor . These compounds are products of primary metabolic pathways, synthesized via glycolysis, the tricarboxylic acid cycle, and the catabolism of fatty acids and amino acids .
Molecular Structure Analysis
Spiramycin Embonate has a complex molecular structure. Its chemical formula is C66H90N2O20, and its molecular weight is 1231.44 . The structure of Spiramycin Embonate includes a 16-membered ring macrolide .
Chemical Reactions Analysis
Spiramycin’s chemical structure can be affected by the intrusion of solvent molecules. Protic solvents such as water, ethanol, and methanol can add to the formyl group of spiramycin molecules during standard solutions preparation . Over time, the peak area of spiramycin decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound spiramycin is observed .
Physical And Chemical Properties Analysis
Spiramycin has a molecular weight of 843.05 and its chemical formula is C43H74N2O14 . It is a solid substance and has a solubility of 90 mg/mL in DMSO .
科学研究应用
生物膜和感染治疗: 斯匹拉霉素抑制铜绿假单胞菌的生物膜形成、色素产生和表型分化,为治疗慢性生物膜介导感染提供了潜在的改善 (卡尔卡尼莱和阿利法诺,2022).
抗炎剂: 它可以减弱巨噬细胞的活化,提示其作为局部抗炎剂的潜在重新定位 (姜、姜和玄,2022).
减少毒力因子: 斯匹拉霉素减少铜绿假单胞菌中的毒力因子,导致动物模型的死亡率降低 (卡尔卡尼莱等人,2023).
子宫感染的治疗: 在对母羊进行全身给药后,斯匹拉霉素迅速出现在生殖道分泌物中,表明其可用于产后子宫感染 (塞斯特等人,1990).
抗菌化疗剂: 斯匹拉霉素对可移植啮齿动物肿瘤和肿瘤组织培养系有效 (巴克等人,1962).
呼吸道和生殖道感染的治疗: 在人类医学中用于治疗呼吸道和生殖道感染 (姚等人,2017).
弓形虫病的疗效: 在小鼠模型中,斯匹拉霉素增强了保护作用,并减少了急性慢性弓形虫病中的脑囊肿负担 (格鲁吉奇等人,2005).
兽医应用: 对感染猪肺炎支原体的仔猪显示出治疗效果 (科比施、佩罗和热南,1984).
环境影响: 在水生系统中,斯匹拉霉素迅速降解并转化为各种有机化合物 (卡尔扎等人,2010).
隐孢子虫腹泻治疗: 对缓解某些免疫功能低下患者的隐孢子虫腹泻有效 (莫斯科维茨等人,1988).
生物合成过程: 斯匹拉霉素的生物合成涉及三个糖基转移酶和两个辅助蛋白 (阮等人,2010).
发酵增强: 甲基-α-环糊精补充剂增强了斯匹拉霉素的产生,可能改善感染部位的药物递送 (卡尔卡尼莱等人,2018).
大环内酯类抗生素生产: 斯匹拉霉素是一种由红霉素链霉菌产生的 16 元大环内酯类抗生素 (卡雷等人,2007).
减轻环境影响: 通过快速热酸水解可以减轻其在废水中的浓度和抗菌效力 (陈等人,2019).
幽门螺杆菌治疗: 斯匹拉霉素在体外对幽门螺杆菌显示出有效性,并且耐酸 (伯斯塔德等人,1995).
比较临床疗效: 在某些感染中,其体内活性可与红霉素相当或更好 (史密斯,1988).
军团病治疗: 斯匹拉霉素可能是治疗严重军团病的红霉素的合适替代品 (马尤德等人,1988).
安全性概况: 它已在临床上使用超过 15 年,几乎没有严重的不良反应 (德斯科特等人,1988).
胎盘转移率: 斯匹拉霉素的胎盘转移率约为母体循环浓度的 9%,表明向胎儿的转移有限 (昆汀等人,1983).
作用机制
安全和危害
属性
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14.C23H16O6/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/b13-12+,16-14+;/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34-,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPSFSLQTCGC-ZFURAGCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@@H]4CC[C@@H]([C@H](O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiramycin embonate | |
CAS RN |
67724-08-7 | |
| Record name | Spiramycin embonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067724087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiramycin, compd. with 4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylic acid] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















